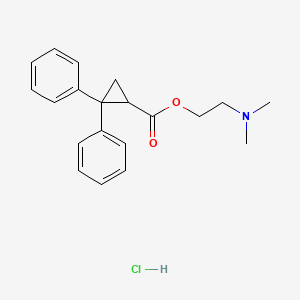
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one is a triazine derivative known for its unique chemical properties and potential applications in various fields. Triazines are a class of nitrogen-containing heterocycles that have been widely studied for their diverse biological activities and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one typically involves the reaction of ethylamine with formaldehyde and cyanuric chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Acid: Another triazine compound with applications in water treatment and pool maintenance.
Atrazine: A widely used herbicide belonging to the triazine class.
Uniqueness
5-Ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2(5H)-one is unique due to its specific functional groups and potential applications. The presence of hydroxymethyl groups provides additional reactivity and versatility compared to other triazine derivatives.
Properties
CAS No. |
37624-51-4 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-ethyl-4,6-bis(hydroxymethyl)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H11N3O3/c1-2-10-5(3-11)8-7(13)9-6(10)4-12/h11-12H,2-4H2,1H3 |
InChI Key |
OAXIJKCNDQJTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=O)N=C1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


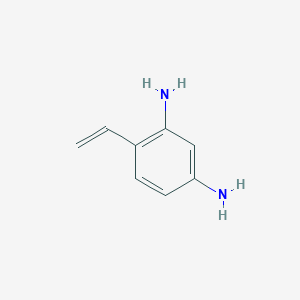
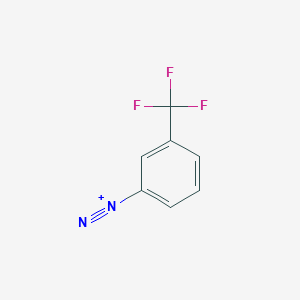
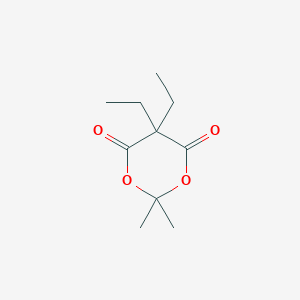
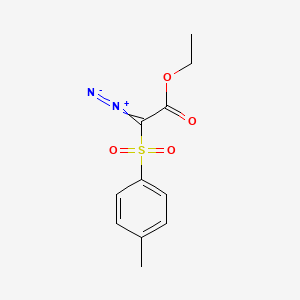
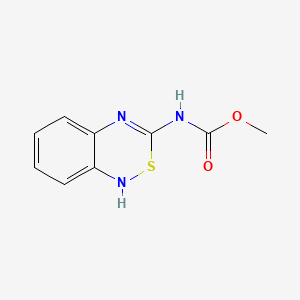
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
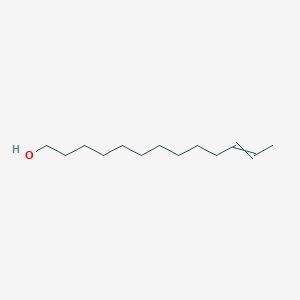
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
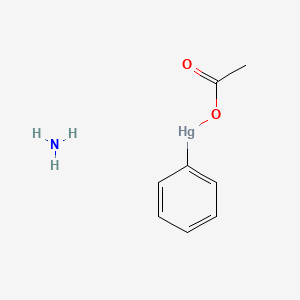
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
